molecular formula C18H14BrNO3 B3444140 6-bromo-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide

6-bromo-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B3444140
M. Wt: 372.2 g/mol
InChI Key: OMLFWFXDCNWCPM-UHFFFAOYSA-N
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Description

6-Bromo-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound characterized by its bromine atom, ethyl group, and chromene structure

Synthetic Routes and Reaction Conditions:

  • Bromination: The compound can be synthesized by brominating a precursor chromene derivative under controlled conditions.

  • Amide Formation: The carboxamide group is introduced through a reaction between the brominated chromene and an amine derivative, such as 2-ethylphenylamine.

  • Oxidation: The final step involves the oxidation of the intermediate to form the 2-oxo-2H-chromene-3-carboxamide structure.

Industrial Production Methods: Industrial production typically involves large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Bromine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Nucleophiles like sodium iodide (NaI) in acetone.

Major Products Formed:

  • Oxidation: Various oxidized derivatives of the chromene ring.

  • Reduction: Reduced forms of the compound, potentially leading to different functional groups.

  • Substitution: Substituted chromene derivatives with different halogens or other groups.

Properties

IUPAC Name

6-bromo-N-(2-ethylphenyl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO3/c1-2-11-5-3-4-6-15(11)20-17(21)14-10-12-9-13(19)7-8-16(12)23-18(14)22/h3-10H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLFWFXDCNWCPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used in synthetic organic chemistry as a building block for more complex molecules. Biology: It serves as a probe in biological studies to understand enzyme interactions and cellular processes. Medicine: Industry: Utilized in the production of advanced materials and chemical sensors.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application, whether in research or industrial processes.

Comparison with Similar Compounds

  • 6-Bromo-2-naphthol: Similar bromine-containing structure but different functional groups.

  • 2-Bromo-N-(2-ethyl-6-methylphenyl)butanamide: Similar ethyl group and bromine but different core structure.

  • 4-Bromo-2-ethylphenyl isocyanate: Contains bromine and ethyl group but different functional groups and reactivity.

Uniqueness: 6-Bromo-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide stands out due to its specific chromene structure and combination of functional groups, which offer unique chemical and biological properties.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile open doors to innovative research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-bromo-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 2
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6-bromo-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide

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